![molecular formula C14H12BrClN2O2 B2499445 3-[(4-Bromo-2-chlorophenoxy)methyl]benzohydrazide CAS No. 863184-99-0](/img/structure/B2499445.png)

3-[(4-Bromo-2-chlorophenoxy)methyl]benzohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

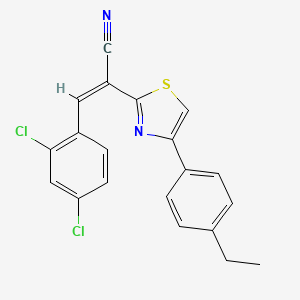

“3-[(4-Bromo-2-chlorophenoxy)methyl]benzohydrazide” is a chemical compound with the molecular formula C14H12BrClN2O2 . It has an average mass of 355.61 Da .

Molecular Structure Analysis

The molecular structure of “3-[(4-Bromo-2-chlorophenoxy)methyl]benzohydrazide” consists of a benzohydrazide core with a bromo-chlorophenoxy methyl group attached at the 3-position . The compound has a complex structure with multiple aromatic rings, a hydrazide group, and halogen substituents .Physical And Chemical Properties Analysis

The compound has a density of 1.5±0.1 g/cm³ . It has a high LogP value of 6.07, indicating that it is likely to be lipophilic . The compound has 5 hydrogen bond acceptors and 1 hydrogen bond donor .Wissenschaftliche Forschungsanwendungen

Chemical Properties and Synthesis

- Synthesis and Structure: The compound (E)-3-Bromo-N′-(4-methoxybenzylidene)benzohydrazide methanol solvate was synthesized using 4-methoxybenzaldehyde and 3-bromobenzohydrazide, exhibiting an E configuration about the C=N bond and a small dihedral angle between the benzene rings. This synthesis methodology could be relevant for similar compounds like 3-[(4-Bromo-2-chlorophenoxy)methyl]benzohydrazide (Guo-Biao Cao, 2009).

Biological Activities

- Antibacterial Activity: New 2-aryloxy-6-bromo-3-(4-chlorophenyl)-3,4-dihydrobenzo[e][1,3,2]oxazaphosphinine2-oxides, synthesized from a related compound, showed notable antibacterial activity, suggesting potential antimicrobial applications for 3-[(4-Bromo-2-chlorophenoxy)methyl]benzohydrazide (G. S. Prasad et al., 2006).

- Antimicrobial and Anticancer Evaluation: A series of 2/3-bromo-N′-(substituted benzylidene/3-phenylallylidene)benzohydrazides, similar to 3-[(4-Bromo-2-chlorophenoxy)methyl]benzohydrazide, demonstrated potent antimicrobial and anticancer potentials in vitro, highlighting the compound's potential in these fields (Pradeep Kumar et al., 2017).

Chemical Reactions and Applications

- Electrochemical Preparation and Reactions: The study on 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene, a compound structurally related to 3-[(4-Bromo-2-chlorophenoxy)methyl]benzohydrazide, offers insights into electrochemical preparation and reactions that could be applicable to similar compounds (K. Uneyama et al., 1983).

Potential Applications in Drug Design

- Apoptosis Induction in Cancer Cells: Substituted N′-(2-oxoindolin-3-ylidene)benzohydrazides, structurally related to 3-[(4-Bromo-2-chlorophenoxy)methyl]benzohydrazide, were discovered as potent inducers of apoptosis in cancer cells, suggesting similar compounds could be explored for cancer treatment (N. Sirisoma et al., 2009).

Antioxidant Activity

- Antioxidant Evaluation of Derivatives: The synthesis and evaluation of antioxidant activity in Schiff base compounds derived from similar benzohydrazides indicate the potential antioxidant properties of compounds like 3-[(4-Bromo-2-chlorophenoxy)methyl]benzohydrazide (S. J. Dighade & P. Parikh, 2017).

Eigenschaften

IUPAC Name |

3-[(4-bromo-2-chlorophenoxy)methyl]benzohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrClN2O2/c15-11-4-5-13(12(16)7-11)20-8-9-2-1-3-10(6-9)14(19)18-17/h1-7H,8,17H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWGZWZDNVRQBNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)NN)COC2=C(C=C(C=C2)Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-Bromo-2-chlorophenoxy)methyl]benzohydrazide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1,1-dioxido-6-(trifluoromethyl)-2H-benzo[e][1,2,4]thiadiazin-3-yl)-N-(4-phenylbutan-2-yl)propanamide](/img/structure/B2499364.png)

![3,3-Dimethyl-4-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]azetidin-2-one](/img/structure/B2499366.png)

![N-[1-[4-(4-Chlorophenyl)-5-methyl-1H-imidazol-2-yl]ethyl]but-2-ynamide](/img/structure/B2499370.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclopropanecarboxamide hydrochloride](/img/structure/B2499372.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2499378.png)

![Methyl 2-(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamido)benzoate](/img/structure/B2499379.png)

![(E)-methyl 2-(6-fluoro-2-((3-methylisoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2499381.png)

![3-benzyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2499383.png)

![N-(4-fluorophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2499384.png)

![3-[4-[4-(4-Phenylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2499385.png)